molecular formula C14H16O3 B3058152 Tert-butyl 4-oxo-4-phenylbut-2-enoate CAS No. 88098-04-8

Tert-butyl 4-oxo-4-phenylbut-2-enoate

Cat. No.: B3058152
CAS No.: 88098-04-8
M. Wt: 232.27 g/mol
InChI Key: CASHMVYHMILDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxo-4-phenylbut-2-enoate is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This compound features an α,β-unsaturated ketoester system, which is a versatile scaffold for constructing more complex molecules. Its core structure is closely related to acrylic acid esters that have demonstrated significant potential in antimicrobial research . Specifically, such 4-oxo substituted acrylic ester derivatives have been synthesized and evaluated as potent agents against various Mycobacterium species, including Mycobacterium smegmatis and Mycobacterium tuberculosis, the primary causative agent of tuberculosis . The mechanism of action for bioactive compounds in this class is proposed to involve Michael addition reactions, where the electrophilic β-carbon of the α,β-unsaturated system can act as a Michael acceptor, potentially inhibiting crucial cellular targets . The tert-butyl ester group can enhance the compound's lipophilicity and may influence its metabolic stability and bioavailability in biological systems, making it a critical functional group for structure-activity relationship (SAR) studies . Researchers utilize this ester as a key precursor in the development of novel therapeutic agents, particularly in the search for new anti-tuberculosis treatments to combat multi and extensively drug-resistant strains . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88098-04-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

CASHMVYHMILDBE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=CC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • However, this bulk enhances stereochemical control in asymmetric catalysis .
  • Fluorinated Derivatives: The trifluoroethyl group in Compound 45 (Table 1) is electron-withdrawing, increasing electrophilicity at the carbonyl carbon, which may accelerate nucleophilic additions compared to non-fluorinated analogs .
  • Amide vs. Ester : The amide derivative (Compound ) exhibits reduced electrophilicity due to resonance stabilization, limiting its utility in reactions requiring electrophilic carbonyls (e.g., Friedel-Crafts) but making it suitable for peptide couplings.

Reactivity and Catalytic Performance

Table 2: Reactivity in Friedel-Crafts Alkylation

Compound Catalyst System Enantioselectivity (%) Yield (%) Reference
Tert-butyl 4-oxo-4-phenylbut-2-enoate Zr(OtBu)₄ + Chiral Ligand L3 High (exact % not provided) Moderate
Methyl 4-oxo-4-phenylbut-2-enoate Similar systems Likely lower Higher

Analysis :

  • The tert-butyl ester’s steric bulk likely enhances enantioselectivity by stabilizing chiral catalyst-substrate complexes, whereas smaller esters (e.g., methyl) may offer higher reactivity but poorer stereocontrol .
  • Zr(OtBu)₄ leverages the tert-butyl group’s compatibility with the catalyst’s tert-butoxide ligands, suggesting tailored catalyst design for specific esters .

Q & A

Q. Q. What are the decomposition products of tert-butyl 4-oxo-4-phenylbut-2-enoate under oxidative conditions?

  • Methodological Answer : Expose the compound to H₂O₂ (3% in MeOH) or Fenton’s reagent (Fe²⁺/H₂O₂). Analyze products via LC-MS/MS:
  • Major Products : 4-Phenylbut-2-enoic acid (m/z 163.06 [M-H]⁻) and tert-butyl alcohol.
  • Minor Products : Epoxides or hydroxylated derivatives. Use radical scavengers (e.g., BHT) to confirm free-radical pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.